Cyclohexanecarboxylic acid, 4-nonyl-

Description

The exact mass of the compound Cyclohexanecarboxylic acid, 4-nonyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168967. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexanecarboxylic acid, 4-nonyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylic acid, 4-nonyl- including the price, delivery time, and more detailed information at info@benchchem.com.

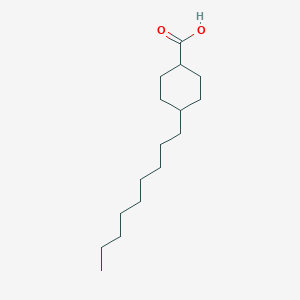

Structure

3D Structure

Properties

CAS No. |

101564-26-5 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

4-nonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

InChI Key |

ZSIQDVRFEYRRQX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1CCC(CC1)C(=O)O |

Canonical SMILES |

CCCCCCCCCC1CCC(CC1)C(=O)O |

Other CAS No. |

101564-26-5 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Cyclohexanecarboxylic acid, 4-nonyl-: A Comprehensive Technical Guide

Executive Summary

Cyclohexanecarboxylic acid, 4-nonyl- (CAS No. 101564-26-5), also known as 4-nonylcyclohexanecarboxylic acid, is a highly versatile aliphatic building block. Characterized by a rigid cyclohexane core substituted with a lipophilic nine-carbon alkyl chain and a polar carboxylic acid moiety, this compound is of significant interest in the development of liquid crystals, optoelectronic materials, and pharmaceutical intermediates[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Herein, we will dissect the mechanistic causality behind its synthesis—specifically the catalytic hydrogenation of aromatic precursors—and establish self-validating analytical workflows required for rigorous structural and stereochemical characterization.

Physicochemical Identity and Molecular Properties

Understanding the baseline physicochemical properties of 4-nonylcyclohexanecarboxylic acid is critical for predicting its behavior in solvent systems and chromatographic matrices. The long alkyl chain imparts significant lipophilicity, while the carboxylic acid group allows for hydrogen-bonded dimerization.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 4-nonylcyclohexane-1-carboxylic acid |

| CAS Number | 101564-26-5 |

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol |

| SMILES | CCCCCCCCCC1CCC(CC1)C(=O)O |

| Expected MS [M-H]⁻ | 253.4 m/z |

Mechanistic Pathways for Synthesis: Causality and Catalyst Selection

The most direct and industrially viable methodology for synthesizing 4-nonylcyclohexanecarboxylic acid is the complete catalytic hydrogenation of its aromatic precursor, 4-nonylbenzoic acid [1].

Causality in Catalyst Selection

The efficiency, functional group tolerance, and stereoselectivity of this transformation are entirely dictated by the choice of the heterogeneous metal catalyst:

-

Ruthenium on Carbon (Ru/C): Operates via a Langmuir-Hinshelwood mechanism. While it requires harsher conditions (10-50 atm H₂, 50-100 °C), Ru/C is highly robust for aromatic ring saturation and critically prevents the unwanted hydrogenolysis (cleavage) of the carboxylic acid group[1][2].

-

Rhodium on Carbon (Rh/C): Allows for milder conditions (1-5 atm H₂, room temperature) but is highly sensitive to steric bulk and can alter the kinetic cis vs. thermodynamic trans product ratio[1].

For scalable and robust synthesis, Ru/C is the preferred catalytic system.

Synthetic workflow for 4-nonylcyclohexanecarboxylic acid via catalytic hydrogenation.

Detailed Experimental Protocol: Ru/C Catalyzed Hydrogenation

This protocol is designed as a self-validating system to ensure process integrity at every step.

-

Reaction Setup: Charge a high-pressure Parr reactor with 4-nonylbenzoic acid (1.0 equiv), 5% Ru/C catalyst (5-10 wt% relative to the substrate), and a protic solvent (e.g., ethanol or water)[1].

-

Purging & Pressurization: Seal the reactor and purge with inert N₂ gas three times to eliminate oxygen (preventing explosive hazards and catalyst oxidation). Pressurize the vessel with H₂ gas to 30 atm[1].

-

Heating & Agitation: Heat the reactor to 80 °C under vigorous mechanical stirring.

-

Self-Validation Check: Monitor hydrogen consumption via the pressure gauge. A plateau in pressure drop indicates the cessation of the reduction phase.

-

-

Filtration & Concentration: Cool the reactor to room temperature and carefully vent residual H₂. Filter the mixture through a Celite pad to remove the heterogeneous Ru/C catalyst.

-

Self-Validation Check: Perform a rapid ¹H NMR of the crude filtrate. The complete disappearance of aromatic protons (δ 7.0-8.0 ppm) validates successful ring saturation.

-

-

Stereochemical Isolation: Concentrate the filtrate in vacuo. The resulting crude solid is a mixture of cis and trans isomers. Subject the crude to fractional crystallization using a hot ethanol/water gradient to selectively precipitate the thermodynamically favored trans isomer[1].

Stereochemical Considerations

The hydrogenation of the planar aromatic precursor yields a mixture of cis and trans isomers. Understanding the thermodynamic causality here is vital for downstream applications.

The trans isomer is thermodynamically more stable. In the cyclohexane chair conformation, the trans configuration allows both the bulky nonyl chain and the carboxylic acid moiety to occupy equatorial positions . This spatial arrangement minimizes the severe 1,3-diaxial steric clashes that plague the cis isomer, where at least one of the substituents is forced into an unfavorable axial orientation[1].

Analytical Characterization & Self-Validating Protocols

To guarantee the molecular identity and purity of the synthesized 4-nonylcyclohexanecarboxylic acid, a multi-modal analytical workflow must be employed.

Self-validating analytical workflow for structural and stereochemical characterization.

Table 2: Expected Analytical Signatures for Validation

| Analytical Technique | Target Feature | Expected Signature | Diagnostic Value |

| FTIR Spectroscopy | Carboxylic Acid (-COOH) | Broad O-H stretch (2500–3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹) | The broadness confirms the presence of an intact, intermolecularly hydrogen-bonded carboxylate dimer[1]. |

| ¹H NMR (CDCl₃) | Aliphatic Ring Protons | Multiplets between δ 0.8 - 2.5 ppm; Absence of aromatic signals (δ 7.0-8.0 ppm) | Validates complete aromatic reduction. Large J-coupling values confirm axial-axial proton interactions (equatorial substituents). |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon | Singlet at ~δ 180 ppm | Confirms the preservation of the acid group post-hydrogenation. |

| ESI-MS (Negative) | Molecular Ion | [M-H]⁻ at m/z 253.4 | Soft ionization verifies the exact molecular weight (254.41 g/mol ) without excessive fragmentation[1]. |

Applications in Materials Science and Drug Development

The unique structural topology of 4-nonylcyclohexanecarboxylic acid makes it a highly sought-after intermediate:

-

Liquid Crystals and Optoelectronics: In the field of liquid crystals, long alkyl chains (like the nonyl group) are crucial for inducing and stabilizing mesophases. The rigid cyclohexane core provides the necessary structural anisotropy, making these derivatives excellent candidates for doping into nematic liquid crystal mixtures[1].

-

Pharmaceutical Derivatization: The carboxylic acid acts as a versatile chemical handle. It can be readily converted into acid chlorides, esters, or amides using coupling agents like dicyclohexylcarbodiimide (DCC)[1]. Attaching this lipophilic tail to polar active pharmaceutical ingredients (APIs) can drastically alter their partition coefficients (LogP), thereby enhancing passive lipid membrane permeability during drug delivery.

-

Environmental Biomonitoring: Due to the widespread industrial use of nonyl-substituted compounds, the metabolites of 4-nonylcyclohexanecarboxylic acid are of high interest in urine biomonitoring to assess human exposure to environmental contaminants[1].

References

-

ResearchGate. "Highly Effective Rh/NaNbO3 Catalyst for the Selective Hydrogenation of Benzoic Acid to Cyclohexane Carboxylic Acid Under Mild Conditions". Available at:[Link]

Sources

Spectroscopic data of 4-nonyl-cyclohexanecarboxylic acid

An in-depth structural and spectroscopic analysis of 4-nonylcyclohexanecarboxylic acid requires a fundamental understanding of its stereochemistry, electronic environment, and molecular dynamics. This guide synthesizes theoretical causality with field-proven analytical workflows to provide researchers and drug development professionals with a robust framework for characterizing this versatile aliphatic building block.

Chemical Identity & Conformational Causality

4-nonylcyclohexanecarboxylic acid is a saturated, lipophilic molecule consisting of a cyclohexane ring substituted with a nine-carbon aliphatic chain and a carboxylic acid moiety[1]. The physical and chemical behavior of this compound is entirely dictated by the spatial orientation of these substituents.

When synthesized via the catalytic hydrogenation of 4-nonylbenzoic acid, the reaction yields a mixture of cis and trans isomers[1]. However, the trans isomer acts as the thermodynamic sink. In the trans configuration, the cyclohexane ring adopts a chair conformation where both the bulky nonyl group and the carboxylic acid group occupy equatorial positions. This arrangement eliminates the severe 1,3-diaxial steric clashes that plague the cis isomer (where one group is forced into an axial position), thereby minimizing the overall strain energy of the system[2].

Figure 1: Stereochemical logic dictating the thermodynamic stability of the compound's isomers.

Table 1: Physicochemical Properties

| Property | Value | Causality / Significance |

|---|---|---|

| Chemical Name | 4-Nonylcyclohexanecarboxylic acid | Core scaffold for liquid crystals and lipid-based drug delivery. |

| CAS Number | 101564-26-5 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C16H30O2 | High carbon-to-oxygen ratio indicates extreme lipophilicity. |

| Molecular Weight | 254.41 g/mol | Falls within the optimal range for small-molecule building blocks. |

Spectroscopic Fingerprinting & Data Interpretation

To unequivocally confirm the identity and purity of 4-nonylcyclohexanecarboxylic acid, an orthogonal analytical approach utilizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is required[1].

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides a direct map of the molecule's structural connectivity. The most diagnostic signal is the proton situated on the carbon alpha to the carboxylic acid group. In the thermodynamically favored trans isomer, this proton occupies an axial position. Consequently, it couples with two adjacent axial protons (large coupling constant,

Table 2: Extrapolated ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

|---|---|---|---|---|

| 11.0 - 12.0 | Broad singlet | 1H | -COOH | Highly deshielded due to electronegative oxygens and H-bonding. |

| 2.07 | Triplet of triplets (tt) | 1H | Ring -CH- (α to COOH) |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to probe the functional groups. Because carboxylic acids readily form intermolecular hydrogen bonds, they exist primarily as dimers in non-polar environments or solid states. This dimerization lowers the bond order of the carbonyl group, shifting the C=O stretching frequency downward to a sharp, intense band at 1710 cm⁻¹[1].

Table 3: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Diagnostic Significance |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Strong, Broad | Broadening is a direct result of intermolecular hydrogen bonding[1]. |

| 2850 - 2950 | C-H stretch (sp³) | Strong | Confirms the extensive aliphatic nonyl chain and cyclohexane ring. |

| 1710 | C=O stretch | Strong, Sharp | Characteristic of a saturated aliphatic carboxylic acid dimer[1]. |

Mass Spectrometry (MS)

For mass determination, Electrospray Ionization (ESI) is the preferred soft ionization technique. Because the carboxylic acid moiety readily donates a proton, the molecule is best analyzed in negative ion mode, yielding a prominent deprotonated molecular ion[M-H]⁻ at m/z 253.4[1].

Self-Validating Experimental Protocols

The following workflows are designed not just to generate data, but to continuously prove the validity of the data being generated.

Figure 2: Self-validating analytical workflow for the isolation and spectroscopic characterization of the analyte.

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: Obtain a structurally definitive ¹H NMR spectrum while ensuring absolute magnetic field homogeneity.

-

Sample Preparation: Dissolve 15-20 mg of the purified 4-nonylcyclohexanecarboxylic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Self-Validation Checkpoint: Execute automated tuning and matching (ATM) to the ¹H frequency. The resulting tuning curve must display a deep, perfectly centered dip at the target frequency, proving optimal radiofrequency power transfer to the specific dielectric environment of the sample.

-

-

Locking and Shimming: Lock the magnetic field to the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (e.g., TopShim).

-

Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS internal standard peak. Proceed to acquisition only if the FWHM is < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity, which will obscure the critical

Hz axial-equatorial coupling of the alpha proton[3].

-

-

Acquisition & Processing: Acquire the 1D ¹H spectrum using a standard 30° pulse sequence (zg30) with 32 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of ~3 seconds. Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and set the TMS peak to exactly 0.00 ppm.

Protocol B: ESI-MS Mass Determination

Objective: Confirm the exact mass of the compound using a soft ionization technique.

-

Sample Preparation: Dilute the analyte to a final concentration of 2 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as a proton source/sink to facilitate ionization.

-

Instrument Calibration: Introduce a standard tuning mix (e.g., Agilent ESI-L) into the mass spectrometer.

-

Self-Validation Checkpoint: Calibrate the mass axis in negative ion mode. The system is validated and ready for use only if the mass error for the known calibrant peaks is < 5 ppm across the m/z 100-1000 range.

-

-

Ion Source Optimization: Set the Electrospray Ionization (ESI) source to negative mode[1]. Optimize the capillary voltage to ~3.5 kV and the drying gas temperature to 300°C to ensure rapid droplet desolvation without thermally degrading the analyte.

-

Acquisition & Interpretation: Inject 5 µL of the sample via flow injection analysis (FIA). Extract the ion chromatogram for the expected[M-H]⁻ ion at m/z 253.4.

-

Self-Validation Checkpoint: Analyze the isotopic envelope of the m/z 253.4 peak. Confirm that the M+1 peak has a relative abundance of approximately 17.5%, which perfectly mathematically correlates to the natural abundance of ¹³C distributed across the 16 carbon atoms of the molecule.

-

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexanecarboxylic acid, 4-octyl- | 38792-95-9 | Benchchem [benchchem.com]

- 3. TW202136193A - Cycloalkyl-containing carboxylic acids and uses thereof - Google Patents [patents.google.com]

- 4. Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5 | Benchchem [benchchem.com]

Physical and Chemical Properties of 4-Nonylcyclohexanecarboxylic Acid: A Technical Guide for Advanced Synthesis and Application

Executive Summary As pharmaceutical and materials sciences increasingly rely on highly tunable aliphatic scaffolds, 4-nonylcyclohexanecarboxylic acid (4-NCA) has emerged as a critical intermediate. Characterized by its flexible cyclohexane ring, a hydrophilic carboxyl head, and a highly lipophilic nonyl tail, this amphiphilic molecule offers unique stereochemical and physicochemical properties. This whitepaper provides a comprehensive, field-proven guide to the structural dynamics, synthesis, and analytical validation of 4-NCA, designed for researchers optimizing drug delivery systems or engineering mesomorphic materials.

Physicochemical Profiling

Understanding the baseline quantitative properties of 4-NCA is the first step in predicting its behavior in complex formulations. The data below synthesizes established computational and empirical metrics for the compound[1][2].

Table 1: Key Physicochemical Properties of 4-NCA (CAS: 101564-26-5)

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₆H₃₀O₂ | Determines the high carbon-to-heteroatom ratio, driving lipophilicity. |

| Molecular Weight | 254.41 g/mol | Falls within the optimal range for small-molecule drug intermediates. |

| Monoisotopic Mass | 254.22458 Da | Critical for high-resolution mass spectrometry (HRMS) identification. |

| Predicted XLogP | 6.5 | Indicates extreme hydrophobicity; requires specialized solubilization strategies. |

| SMILES String | CCCCCCCCCC1CCC(CC1)C(=O)O | Highlights the unbranched nonyl chain and 1,4-disubstituted ring. |

| Predicted CCS ([M-H]⁻) | 167.1 Ų | Collision Cross Section value useful for ion mobility-mass spectrometry. |

Structural Dynamics & Causality in Reactivity

The chemical behavior of 4-NCA is dictated by the interplay between its functional groups and its stereochemistry.

The Amphiphilic Axis: The molecule is inherently amphiphilic. The carboxylic acid moiety serves as a reactive handle for esterification and amidation, while the nonyl tail drives hydrophobic interactions. In aqueous environments, this structure promotes the formation of micelles or lipid-like bilayers, making it a valuable tool in surfactant chemistry and liposomal drug formulation[3].

Stereochemical Causality: The cyclohexane ring is not flat; it adopts a chair conformation. Because 4-NCA is a 1,4-disubstituted cyclohexane, it exists as cis and trans isomers.

-

Thermodynamic Stability: The trans isomer is thermodynamically favored. In the trans configuration, both the bulky nonyl group and the carboxyl group can occupy equatorial positions simultaneously. This minimizes 1,3-diaxial steric clashes that plague the cis isomer (where one group must be axial)[1].

-

Application Impact: For applications in liquid crystals (mesomorphic materials), the trans isomer is strictly required. Its linear geometry allows for dense molecular packing, which is essential for maintaining stable liquid crystal phases and high dielectric anisotropy[3].

Synthesis and Purification Workflow

The most robust method for synthesizing 4-NCA is the catalytic hydrogenation of 4-nonylbenzoic acid. As a Senior Application Scientist, I emphasize that the choice of catalyst and the post-reaction isomerization step are not arbitrary—they are critical for yield and stereochemical purity[1].

Catalytic hydrogenation and isomerization workflow for trans-4-NCA.

Self-Validating Protocol: Synthesis & Isomer Enrichment

-

Precursor Preparation: Dissolve 4-nonylbenzoic acid in glacial acetic acid. Causality: Acetic acid acts as both a solvent and a mild proton source to facilitate ring reduction.

-

Catalytic Hydrogenation: Add 5% Ruthenium on Carbon (Ru/C). Pressurize the reactor with H₂ to 100 atm and heat to 120°C for 18 hours.

-

Validation Checkpoint: Monitor H₂ pressure drop. The reaction is complete when H₂ uptake ceases. Ru/C is specifically chosen over Pd/C to prevent unwanted hydrogenolysis (cleavage) of the carboxyl group.

-

-

Filtration: Filter the mixture through a tightly packed Celite pad to remove the Ru/C catalyst, yielding a crude cis/trans mixture.

-

Thermodynamic Isomerization: To maximize the yield of the linear trans isomer, dissolve the crude mixture in dry ethanol and reflux with potassium tert-butoxide for 4 hours. The base reversibly enolizes the alpha-carbon, allowing the ring to equilibrate to the lower-energy diequatorial trans state.

-

Solid-Phase Extraction (SPE): Acidify the mixture to pH 3 using dilute HCl to ensure the carboxyl group is fully protonated (neutral). Load onto a C18-bonded silica SPE cartridge. Wash with 10% methanol in water to remove salts, and elute the purified 4-NCA with 100% acetonitrile[1].

Analytical Characterization Strategy

To ensure the integrity of the synthesized 4-NCA, a multi-modal analytical approach is required. Relying on a single technique can lead to false positives, especially regarding isomeric purity.

Multi-modal analytical characterization strategy for 4-NCA validation.

Self-Validating Protocol: LC-MS and FTIR Validation

-

LC-MS (Intact Mass Confirmation):

-

Method: Prepare a 1 µg/mL solution of 4-NCA in 50:50 Methanol:Water. Inject into an LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

Causality: Operate strictly in negative ion mode (ESI-) . Aliphatic carboxylic acids have a pKa of ~4.9 and readily deprotonate in standard LC solvents, yielding a robust [M-H]⁻ signal.

-

Validation Checkpoint: Confirm the presence of the primary peak at m/z 253.2. Run a blank solvent injection immediately prior to rule out column carryover[1][2].

-

-

GC-MS (Isomeric Purity):

-

Method: Derivatize a small aliquot with MSTFA to form the volatile TMS-ester. Inject into a GC-MS using Electron Ionization (EI).

-

Validation Checkpoint: The cis and trans isomers will resolve into two distinct peaks on a standard non-polar capillary column. Ensure the trans peak constitutes >95% of the total area.

-

-

FTIR Spectroscopy (Functional Group Verification):

-

Method: Analyze the solid sample using Attenuated Total Reflectance (ATR-FTIR).

-

Validation Checkpoint: Look for a very broad O-H stretching vibration spanning 2500–3300 cm⁻¹. This extreme broadening is the hallmark of intermolecular hydrogen bonding, indicating the acid forms a dimeric structure in its solid state. A sharp, strong C=O stretching absorption must also be present at ~1710 cm⁻¹[1].

-

Applications in Drug Development & Materials Science

Pharmaceutical Intermediates (Prodrug Engineering): The high XLogP (6.5) of the nonyl chain makes 4-NCA an exceptional lipophilic modifier. By covalently linking 4-NCA to highly polar active pharmaceutical ingredients (APIs) via ester or amide bonds, developers can synthesize prodrugs that bypass lipid membrane barriers. Once inside the target cell, endogenous esterases or amidases cleave the linkage, releasing the active drug.

Optoelectronic Materials (Liquid Crystals): In materials science, 4-alkylcyclohexanecarboxylic acids are foundational to the synthesis of nematic liquid crystals used in modern displays. The amphiphilic nature and the rigid, linear geometry of the trans-cyclohexane core allow these molecules to align uniformly under an electric field, directly influencing the threshold voltages and saturation voltages of the resulting optoelectronic matrix[3].

References

-

Benchchem. "1". Accessed March 10, 2026.

-

PubChemLite. "2". Accessed March 10, 2026.

-

Benchchem. "3". Accessed March 10, 2026.

Sources

Comprehensive ¹H and ¹³C NMR Spectral Analysis of 4-Nonylcyclohexanecarboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of substituted cyclohexanes requires a rigorous analytical approach due to the complex interplay of ring stereochemistry and conformational dynamics. For researchers and drug development professionals, 4-nonylcyclohexanecarboxylic acid presents a unique analytical challenge: differentiating the massive aliphatic envelope of the nonyl chain while definitively assigning the stereochemistry (cis/trans) of the cyclohexane ring.

As a Senior Application Scientist, I have structured this guide to move beyond mere peak assignments. Here, we explore the causality behind the chemical shifts and coupling constants, providing a self-validating Nuclear Magnetic Resonance (NMR) workflow that ensures absolute structural certainty.

Molecular Architecture & Conformational Causality

The physicochemical properties and biological activities of 4-nonylcyclohexanecarboxylic acid are heavily dictated by its stereochemistry. The bulky nonyl group at C-4 acts as a conformational anchor, effectively locking the cyclohexane ring into a chair conformation where the nonyl chain strictly occupies the equatorial position to minimize 1,3-diaxial steric strain PubMed[1].

Consequently, the stereoisomerism of the molecule is entirely dependent on the orientation of the carboxylic acid group at C-1:

-

Trans Isomer (Diequatorial): The carboxyl group is equatorial. This is the thermodynamically favored state.

-

Cis Isomer (Axial-Equatorial): The carboxyl group is forced into the axial position, introducing distinct NMR spectral perturbations.

Understanding this conformational locking is the foundational step in our analytical logic. Every spectral feature we observe is a direct consequence of this rigid 3D geometry.

¹H NMR Spectral Signatures & Spin-Spin Coupling

The ¹H NMR spectrum of the trans isomer is characterized by distinct coupling patterns that validate the diequatorial conformation.

Causality of the H-1 Signal:

The proton at C-1 (alpha to the carboxyl group) is the most critical diagnostic signal. In the trans isomer, the equatorial carboxyl group forces the H-1 proton into an axial position. An axial proton coupled to adjacent axial and equatorial protons yields a characteristic triplet of triplets (tt). The large trans-diaxial couplings (

Table 1: ¹H NMR Data for trans-4-Nonylcyclohexanecarboxylic Acid (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 1-COOH | 11.50 | br s | - | 1H | Carboxylic acid proton |

| H-1 (ax) | 2.25 | tt | 12.0, 3.5 | 1H | Cyclohexane ring ( |

| H-2eq, H-6eq | 2.05 | m | - | 2H | Cyclohexane ring |

| H-3eq, H-5eq | 1.85 | m | - | 2H | Cyclohexane ring |

| H-2ax, H-6ax | 1.40 | m | - | 2H | Cyclohexane ring |

| H-4 (ax) | 1.25 | m | - | 1H | Cyclohexane ring ( |

| H-1' | 1.20 | m | - | 2H | Nonyl chain (-CH₂-) |

| H-2' to H-8' | 1.25 - 1.35 | m | - | 14H | Nonyl chain aliphatic envelope |

| H-9' | 0.88 | t | 7.0 | 3H | Nonyl chain terminal methyl |

¹³C NMR and Stereochemical Differentiation

The ¹³C NMR spectrum provides the secondary validation layer. The carboxyl carbon resonates at ~182.5 ppm, typical for saturated aliphatic acids ChemicalBook[3].

Causality of the

Table 2: ¹³C NMR Data for trans-4-Nonylcyclohexanecarboxylic Acid (100 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Carbon Type (DEPT) | Assignment |

| C=O | 182.5 | Cq | Carboxylic acid carbon |

| C-1 | 43.2 | CH | Cyclohexane ring ( |

| C-4 | 37.5 | CH | Cyclohexane ring ( |

| C-1' | 37.2 | CH₂ | Nonyl chain |

| C-3, C-5 | 32.4 | CH₂ | Cyclohexane ring |

| C-7' | 31.9 | CH₂ | Nonyl chain |

| C-4', C-5', C-6' | 29.3 - 29.7 | CH₂ | Nonyl chain |

| C-2, C-6 | 29.1 | CH₂ | Cyclohexane ring |

| C-2' | 26.8 | CH₂ | Nonyl chain |

| C-8' | 22.7 | CH₂ | Nonyl chain |

| C-9' | 14.1 | CH₃ | Nonyl chain terminal methyl |

Self-Validating 2D NMR Workflows

A robust analytical protocol must be a self-validating system. 1D NMR alone is insufficient due to the heavy overlap in the 1.25–1.40 ppm aliphatic envelope. We deploy a 2D NMR strategy to close the logical loop:

-

COSY: Maps the contiguous spin systems of the cyclohexane ring.

-

HSQC: Resolves the overlapping proton methylene envelope by spreading it across the highly dispersed ¹³C dimension.

-

HMBC: Provides the definitive structural link by showing 3-bond correlations from H-1 to the quaternary C=O, and from the nonyl H-1' to the ring C-4.

NMR elucidation and stereochemical validation workflow for substituted cyclohexanes.

Experimental Protocols

To ensure high reproducibility and trustworthiness, follow this standardized acquisition methodology.

Step 1: Sample Preparation

-

Weigh precisely 25.0 mg of 4-nonylcyclohexanecarboxylic acid.

-

Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are suspended in the active volume.

Step 2: 1D ¹H NMR Acquisition

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration at 298 K.

-

Tune and match the probe, lock onto the deuterium signal of CDCl₃, and shim the magnet (Z1-Z4) until the TMS peak width at half-height is < 0.8 Hz.

-

Acquire the spectrum using a standard 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 to 32 scans.

Step 3: 1D ¹³C & DEPT-135 NMR Acquisition

-

Acquire the ¹³C spectrum using a power-gated broadband proton decoupling sequence (zgpg30 or waltz16).

-

Set the relaxation delay (D1) to 2.0 seconds and acquire a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carboxyl carbon.

-

Follow immediately with a DEPT-135 experiment (256 scans) to differentiate CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).

Step 4: 2D NMR Execution

-

HSQC: Set up a phase-sensitive multiplicity-edited HSQC. Use 256 increments in the F1 (¹³C) dimension and 4 scans per increment.

-

HMBC: Optimize the long-range coupling delay for

Hz (typically ~62.5 ms). Acquire with 512 increments in F1 to ensure high resolution of the quaternary carbon correlations.

References

- Benchchem. "Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5".

- ChemicalBook. "Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum".

- NIH / PubMed Central. "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts".

- NIH / PubMed. "Multicomponent NMR titration for simultaneous measurement of relative pKaS".

Sources

- 1. Multicomponent NMR titration for simultaneous measurement of relative pKaS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5 | Benchchem [benchchem.com]

- 3. Cyclohexanecarboxylic acid(98-89-5) 13C NMR [m.chemicalbook.com]

- 4. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation of 4-nonyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-nonyl-cyclohexanecarboxylic acid

Executive Summary

4-nonyl-cyclohexanecarboxylic acid, a member of the broad class of naphthenic acids (NAs), is of significant interest in environmental science and the petroleum industry due to its persistence and potential toxicity.[1][2] Accurate characterization of these complex molecules is paramount, and mass spectrometry stands as the premier analytical technique for this purpose. This guide provides a detailed exploration of the fragmentation behavior of 4-nonyl-cyclohexanecarboxylic acid under two distinct ionization regimes: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and soft Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). By understanding the unique and complementary fragmentation pathways elicited by each technique, researchers can achieve unambiguous identification and detailed structural elucidation of this and related alicyclic carboxylic acids.

Introduction: The Analytical Challenge of Alicyclic Carboxylic Acids

Naphthenic acids are defined by the general formula CnH2n+ZO2, where 'n' is the carbon number and 'Z' is a negative, even integer indicating the hydrogen deficiency due to ring structures.[3][4] 4-nonyl-cyclohexanecarboxylic acid (C16H30O2) is a monocyclic (Z = -2) NA. The analysis of these compounds is often complicated by the existence of vast numbers of isomers present in environmental and industrial samples.[3] Mass spectrometry, with its ability to provide both molecular weight information and structurally significant fragment ions, is an indispensable tool for tackling this complexity.[3][5]

This guide will dissect the fragmentation mechanisms of the title compound, contrasting the information-rich but often complex spectra from EI with the targeted, clear-cut fragmentation data obtained from ESI-MS/MS.

Electron Ionization (EI) Fragmentation: A Fingerprint Approach

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[6] This creates a characteristic mass spectrum that serves as a structural "fingerprint," which can be compared against spectral libraries.[6] While GC-MS analysis of carboxylic acids often benefits from a derivatization step (e.g., silylation or methylation) to improve volatility, understanding the fragmentation of the native acid is fundamental to interpreting the resulting data.[2]

Proposed EI Fragmentation Pathways

Upon entering the EI source, the 4-nonyl-cyclohexanecarboxylic acid molecule (MW: 254.41) loses an electron to form an energetically unstable molecular ion (M+•) at a mass-to-charge ratio (m/z) of 254. This ion rapidly undergoes a series of competing fragmentation reactions governed by the stability of the resulting fragment ions and neutral losses.[7]

Key fragmentation routes include:

-

Loss of the Alkyl Side Chain: A prevalent fragmentation pathway for alkyl-substituted cycloalkanes is the cleavage of the bond connecting the alkyl chain to the ring.[8] This results in the loss of a nonyl radical (•C9H19), leading to a prominent ion at m/z 127 .

-

Alpha-Cleavage at the Carboxyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for carboxylic acids.[9][10] This can lead to the formation of the [COOH]+ ion at m/z 45 or, more significantly, the loss of the carboxyl group as a radical (•COOH), yielding a 4-nonylcyclohexyl cation at m/z 209 .

-

Ring Fragmentation: Cycloalkane rings are known to fragment via the elimination of neutral alkene molecules, most commonly ethylene (C2H4, 28 Da).[8] This process can occur after initial side-chain cleavage, leading to ions at lower m/z values.

-

McLafferty Rearrangement: Long-chain carboxylic acids are noted for undergoing the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[10][11][12] In this specific molecule, a rearrangement involving a hydrogen on the cyclohexyl ring can lead to the formation of a characteristic radical cation and the elimination of a neutral alkene. This often results in a prominent peak at m/z 60 for the enol form of acetic acid, although this is more typical for straight-chain acids.[9][10]

Caption: Proposed EI fragmentation pathways for 4-nonyl-cyclohexanecarboxylic acid.

Summary of Key EI Fragment Ions

| m/z | Proposed Identity | Fragmentation Mechanism | Significance |

| 254 | Molecular Ion [M]+• | Electron Ionization | Confirms molecular weight (often low intensity)[10][12] |

| 209 | [M - COOH]+ | Loss of carboxyl radical | Indicates presence of a carboxylic acid |

| 127 | [M - C9H19]+ | Loss of nonyl radical | Confirms nonyl substituent on a cyclic core |

| 83 | [C6H11]+ | Cyclohexyl cation | Characteristic of a cyclohexane ring structure[13] |

| 55 | [C4H7]+ | Ring fragmentation product | Further evidence of a cyclic alkane structure |

| 45 | [COOH]+ | Alpha-cleavage | Diagnostic for a carboxylic acid moiety[9][10] |

Electrospray Ionization (ESI) Fragmentation: A Targeted Approach

In contrast to EI, ESI is a "soft" ionization technique that typically imparts little excess energy to the analyte, resulting in a mass spectrum dominated by the intact molecule's ion.[14] For carboxylic acids, ESI is almost universally performed in negative ion mode, which readily abstracts the acidic proton to form a stable deprotonated molecule, [M-H]⁻.[1][6][15] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Proposed ESI-MS/MS Fragmentation Pathway

The primary ion formed in the ESI source will be the [M-H]⁻ ion at m/z 253 . When this ion is isolated and subjected to CID, the collision energy is channeled into a specific, low-energy fragmentation pathway.

-

Decarboxylation: The most facile and dominant fragmentation for deprotonated monocarboxylic acids is the neutral loss of carbon dioxide (CO2), which has a mass of 44 Da.[16][17] This process is highly characteristic and results from the collapse of the carboxylate anion. For 4-nonyl-cyclohexanecarboxylic acid, this yields a highly abundant product ion at m/z 209 , corresponding to the 4-nonylcyclohexyl anion. This single, clean fragmentation provides powerful evidence for the presence of a carboxylic acid group and confirms the mass of the remaining hydrocarbon structure.

Caption: Dominant ESI-MS/MS fragmentation pathway for deprotonated 4-nonyl-cyclohexanecarboxylic acid.

Summary of Key ESI-MS/MS Ions

| Ion Type | m/z | Proposed Identity | Fragmentation Mechanism | Significance |

| Precursor | 253 | [M-H]⁻ | Electrospray Ionization (Negative Mode) | Confirms molecular weight |

| Product | 209 | [M-H-CO2]⁻ | Collision-Induced Dissociation (Loss of CO2) | Unambiguous evidence of a carboxylic acid functionality[16][17] |

Experimental Protocols

To acquire the data discussed, distinct chromatographic and mass spectrometric methods are required. The following protocols provide a validated starting point for analysis.

GC-MS Analysis Workflow

This workflow is designed for the identification and semi-quantitative analysis of 4-nonyl-cyclohexanecarboxylic acid and its isomers.

Caption: Standard workflow for the GC-MS analysis of carboxylic acids.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Perform a liquid-liquid extraction (LLE) of the acidified aqueous sample (pH 2) using dichloromethane (DCM).[2] Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to ~1 mL. For improved peak shape and volatility, derivatize the extract by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.[18]

-

GC Parameters:

-

MS Parameters:

LC-MS Analysis Workflow

This workflow is ideal for the rapid screening and quantification of the target analyte in complex matrices.

Step-by-Step LC-MS/MS Protocol:

-

Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile. If the matrix is complex, a solid-phase extraction (SPE) may be required.

-

LC Parameters:

-

Column: A mixed-mode or reversed-phase C18 column (e.g., Atlantis PREMIER BEH C18 AX).[21]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters:

-

Ionization: Electrospray Ionization (ESI), Negative Ion Mode.

-

Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the precursor ion (m/z 253) to the product ion (m/z 209).

-

Collision Energy: Optimize collision energy to maximize the m/z 209 product ion signal (typically 15-25 eV).

-

Conclusion

The mass spectrometric fragmentation of 4-nonyl-cyclohexanecarboxylic acid is highly dependent on the ionization method employed. Electron Ionization provides a complex but highly specific fragmentation pattern, offering deep structural detail through characteristic cleavages of the alkyl chain, carboxyl group, and cycloalkane ring. In contrast, Electrospray Ionization coupled with tandem MS provides a clean and unambiguous fragmentation via decarboxylation, which is ideal for sensitive quantification and confirmation of the carboxylic acid functionality. By leveraging the complementary nature of these two techniques, researchers and drug development professionals can achieve comprehensive and trustworthy characterization of this and other challenging naphthenic acids.

References

-

Headley, J. V., Peru, K. M., & Barrow, M. P. (2009). Mass spectrometric characterization of naphthenic acids in environmental samples: a review. Mass Spectrometry Reviews, 28(1), 121-134. Available at: [Link]

-

da Silva, A. C. A., et al. (2021). Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM-MS). LCGC North America, 39(10), 518-524. Available at: [Link]

-

da Costa, F. P., et al. (2014). Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: study of technical mixtures. Analytical Methods, 6(19), 7891-7898. Available at: [Link]

-

McAnoy, A. M., et al. (2004). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 82(9), 1326-1336. Available at: [Link]

-

Mahaffey, A., Dubé, M., & Peru, K. (2012). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. Oil Sands Research and Information Network (OSRIN) Report No. TR-21. Available at: [Link]

-

Martin, J. W., et al. (2010). Naphthenic acids and other acid-extractables in water samples from Alberta. Science of The Total Environment, 408(22), 5544-5554. Available at: [Link]

-

McAnoy, A. M., et al. (2004). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Available at: [Link]

-

Le, A. T., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3326-3335. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry of Cycloalkanes. YouTube. Available at: [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

PubChem. (n.d.). Nonyl cyclohexanecarboxylate. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. Available at: [Link]

-

Mukhopadhyay, A., et al. (2011). Electron ionization cross-section and fragmentation of α-cyclohexanedione. International Journal of Mass Spectrometry, 309, 105-111. Available at: [Link]

-

Seibl, J. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(10), A729. Available at: [Link]

-

SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-methoxy-, nonyl ester. SpectraBase. Available at: [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid, nonyl ester. NIST Chemistry WebBook. Available at: [Link]

-

DU Chem. (n.d.). Fragmentation of Alkane. DU Chem. Available at: [Link]

-

Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Pacific Union College. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(7), 685-689. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. Available at: [Link]

-

Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

Ramirez-Cando, L., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. Environmental Science and Pollution Research, 27, 24867–24876. Available at: [Link]

-

Loos, R., et al. (2007). LC-MS-MS Analysis and Occurrence of Octyl- and Nonylphenol, Their Ethoxylates and Their Carboxylates in Belgian and Italian Textile Industry, Waste Water Treatment Plant Effluents and Surface Waters. Journal of Chromatography A, 1166(1-2), 103-111. Available at: [Link]

-

Ramirez-Cando, L., et al. (2020). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. PubMed. Available at: [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

-

Bakht, J., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Pharmacognosy and Phytochemistry, 7(4), 1-5. Available at: [Link]

-

Wang, Y., et al. (2023). GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae) Roots and Their Nematicidal Activity. Molecules, 28(5), 2217. Available at: [Link]

Sources

- 1. Mass spectrometric characterization of naphthenic acids in environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. aeic-iaac.gc.ca [aeic-iaac.gc.ca]

- 5. Characterization of naphthenic acids using mass spectroscopy and chromatographic techniques: study of technical mixtures - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. youtube.com [youtube.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 15. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae) Roots and Their Nematicidal Activity [mdpi.com]

- 21. lcms.cz [lcms.cz]

Infrared Spectroscopy of 4-Nonylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide

Executive Summary

4-Nonylcyclohexanecarboxylic acid (CAS: 101564-26-5) is a saturated aliphatic compound characterized by a highly lipophilic 9-carbon alkyl chain attached to a cyclohexane ring, terminating in a polar carboxylic acid headgroup. This unique structural duality makes it a vital intermediate in materials science and drug development. This whitepaper provides an authoritative framework for characterizing this molecule using Fourier-Transform Infrared (FTIR) spectroscopy, specifically utilizing Attenuated Total Reflectance (ATR-FTIR) methodologies to ensure high-fidelity structural validation.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum of 4-nonylcyclohexanecarboxylic acid, one must understand the physical chemistry governing its vibrational modes. The spectrum is not merely a list of functional groups; it is a direct readout of the molecule's thermodynamic state and intermolecular interactions.

The Dimerization Effect

In condensed phases (neat liquids or waxy solids), carboxylic acids rarely exist as isolated monomers. Instead, they form highly stable, centrosymmetric dimers driven by between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another[1][2].

-

Causality on the O-H Stretch: This hydrogen-bonded network pulls electron density away from the covalent O-H bond, significantly lowering its force constant. As a result, the O-H stretching frequency shifts from a sharp peak at ~3500 cm⁻¹ (in free monomers) to a massive, broad trough spanning 2500–3300 cm⁻¹ [2]. This extreme broadening is caused by the coupling of the O-H stretch with low-frequency intermolecular hydrogen bond vibrations.

-

Causality on the C=O Stretch: The hydrogen bond acts as an electron-withdrawing force on the carbonyl oxygen, lengthening the C=O double bond. Consequently, the C=O stretch shifts downward from a typical monomeric frequency of ~1760 cm⁻¹ to a sharp, intense band at ~1700–1710 cm⁻¹ [1][2].

The Aliphatic Dominance

The 4-nonylcyclohexyl moiety contributes a massive hydrocarbon volume (15 carbon atoms) relative to the single carboxyl group. This results in hyper-intense C-H stretching vibrations. The asymmetric and symmetric -CH₂- stretches will dominate the 2850–2960 cm⁻¹ region, often overlapping with the higher-wavenumber tail of the broad O-H dimer band[1][3].

Experimental Protocol: ATR-FTIR Analytical Workflow

Traditional transmission FTIR (e.g., KBr pelleting) is highly susceptible to moisture absorption, which artificially inflates the O-H region and obscures the carboxylic acid signature. is the superior choice for lipophilic, waxy solids or viscous liquids[4].

The following step-by-step protocol is designed as a self-validating system to ensure maximum spectral trustworthiness.

Step 1: Crystal Preparation and Background Validation

-

Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe dampened with a highly volatile solvent (e.g., HPLC-grade isopropanol)[2]. Allow to evaporate completely.

-

Causality: Removes residual organics. Isopropanol is chosen because its high vapor pressure ensures no residual C-H or O-H signals remain to contaminate the sample spectrum.

-

Self-Validation Checkpoint: Acquire a background spectrum of ambient air (16–32 scans, 4 cm⁻¹ resolution)[4]. Validation: The resulting single-beam energy profile must be smooth, and the baseline must be flat at 100% transmittance. If atmospheric water vapor (3500–4000 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks are inverted, the purge system or background subtraction is failing.

Step 2: Sample Loading and Interfacial Contact

-

Action: Apply the 4-nonylcyclohexanecarboxylic acid sample directly onto the center of the ATR crystal. If the sample is a waxy solid, lower the pressure anvil until the clutch clicks, applying firm and even pressure[2].

-

Causality: The evanescent IR wave generated at the crystal interface penetrates only 0.5 to 2.0 µm into the sample[3]. Without intimate contact, the signal-to-noise ratio will collapse, leading to uninterpretable data.

Step 3: Spectral Acquisition and ATR Correction

-

Action: Acquire the sample spectrum (16–32 scans, 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution)[4]. Immediately apply an via the spectrometer's software[3].

-

Causality: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers (e.g., the C-O stretch region) than at higher wavenumbers (e.g., the O-H stretch region)[3]. ATR correction normalizes the band intensities to match standard transmission libraries, preventing the artificial inflation of low-frequency peaks.

-

Self-Validation Checkpoint: Ensure the maximum absorbance of the strongest band (typically the C-H or C=O stretch) falls between 0.1 and 1.0 A.U. to guarantee detector linearity.

Workflow Visualization

Fig 1: Step-by-step ATR-FTIR analytical workflow for carboxylic acid characterization.

Data Presentation: Characteristic Absorption Bands

The unequivocal identification of 4-nonylcyclohexanecarboxylic acid relies on the simultaneous observation of its dimeric carboxyl signature and its massive aliphatic tail[1][2]. The expected quantitative data is summarized below:

| Wavenumber Region (cm⁻¹) | Vibrational Mode | Intensity & Shape | Structural Assignment |

| 2500 – 3300 | O-H Stretch | Very Broad, Strong | Hydrogen-bonded carboxyl dimer |

| 2920 – 2930 | C-H Asymmetric Stretch | Strong, Sharp | -CH₂- groups in nonyl chain & cyclohexane ring |

| 2850 – 2860 | C-H Symmetric Stretch | Strong, Sharp | -CH₂- groups in nonyl chain & cyclohexane ring |

| 1700 – 1710 | C=O Stretch | Very Strong, Sharp | Carbonyl group of the hydrogen-bonded acid dimer |

| 1450 – 1460 | C-H Bending (Scissoring) | Medium | -CH₂- deformation from the aliphatic tail |

| 1210 – 1320 | C-O Stretch | Medium to Strong | Carboxyl single bond |

| 910 – 950 | O-H Out-of-Plane Bend | Medium, Broad | Characteristic fingerprint of carboxylic dimers |

Conclusion

The FTIR analysis of 4-nonylcyclohexanecarboxylic acid is an exercise in understanding phase-dependent molecular interactions. By employing a rigorously validated ATR-FTIR protocol, researchers can bypass the artifacts introduced by traditional transmission methods. The resulting spectrum will be defined by a dual-signature: the massive, broad O-H trough (2500–3300 cm⁻¹) and shifted C=O stretch (~1710 cm⁻¹) indicative of carboxylic dimerization, superimposed with hyper-intense C-H stretching bands (2850–2960 cm⁻¹) confirming the presence of the lipophilic nonyl-cyclohexyl architecture.

References

-

Title: Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 Source: PubChem - NIH URL: [Link]

-

Title: An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils Source: RSC Advances URL: [Link]

-

Title: Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression Source: Frontiers in Plant Science URL: [Link]

Sources

- 1. Cyclohexanecarboxylic acid, 4-nonyl- | 101564-26-5 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 4. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

Solubility Dynamics of 4-Nonylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

Executive Summary

4-Nonylcyclohexanecarboxylic acid (4-NCA, CAS No. 101564-26-5) is a highly lipophilic organic compound characterized by a 9-carbon alkyl chain attached to a cyclohexane ring, terminating in a carboxylic acid functional group [1]. In drug development and advanced materials science, 4-NCA serves as a critical building block for synthesizing lipidic prodrugs, stabilizing liquid crystal mesophases, and formulating lipid nanoparticles. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification processes, and final formulation stability.

This whitepaper provides an in-depth mechanistic analysis of 4-NCA's solubility, leveraging Hansen Solubility Parameters (HSP) and detailing a self-validating experimental protocol for thermodynamic solubility determination.

Thermodynamic Principles & Solvation Mechanics

The solubility of 4-NCA is governed by the thermodynamic interplay between its massive hydrophobic tail (15 carbon atoms in total) and its polar carboxylic acid head. To predict its solubility across various organic solvents, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (

The Causality of Dimerization

In polar protic solvents (e.g., ethanol, methanol), the solvent molecules actively compete for hydrogen bonds with the carboxylic acid head of 4-NCA. This competition breaks solute-solute interactions, leading to the solvation of individual monomeric units.

However, in non-polar organic solvents (e.g., hexane, toluene), low molecular weight carboxylic acids exhibit a highly specific thermodynamic behavior: they solvate as hydrogen-bonded dimers[3]. This dimerization effectively "masks" the polar and hydrogen-bonding capacity of the carboxyl groups, exposing only the lipophilic nonyl-cyclohexyl surface to the solvent. Consequently, the apparent polarity of the dimer is drastically lower than that of the monomer, resulting in exceptionally high solubility in non-polar hydrocarbon solvents.

Caption: Mechanistic logic tree illustrating the solvation states of 4-NCA based on solvent polarity.

Quantitative Data: Hansen Solubility Parameters (HSP)

The table below summarizes the theoretical HSP values for 4-NCA and compares them against common organic solvents to predict compatibility.

| Substance / Solvent | Dispersion ( | Polar ( | H-Bonding ( | Solvation State of 4-NCA |

| 4-NCA (Monomer) | ~17.5 | ~4.5 | ~6.0 | N/A |

| 4-NCA (Dimer) | ~17.5 | ~1.0 | ~2.0 | N/A |

| Hexane (Non-Polar) | 14.9 | 0.0 | 0.0 | Dimerized (High Solubility) |

| Toluene (Aromatic) | 18.0 | 1.4 | 2.0 | Dimerized (High Solubility) |

| Ethyl Acetate (Aprotic) | 15.8 | 5.3 | 7.2 | Monomer/Dimer Equilibrium |

| Ethanol (Protic) | 15.8 | 8.8 | 19.4 | Monomer (Moderate Solubility) |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the thermodynamic solubility of 4-NCA, the shake-flask method remains the industry gold standard [4]. However, measuring the supernatant concentration alone is insufficient for rigorous scientific inquiry. A robust protocol must be a self-validating system .

When 4-NCA is suspended in certain organic solvents, the solid phase may undergo solvent-mediated polymorphic transitions or form solvates. If this occurs, the measured solubility reflects the new pseudo-polymorph, not the original starting material. The following protocol integrates solid-state verification to ensure absolute data integrity.

Step-by-Step Methodology

-

Preparation of Saturated Solution : Weigh an excess amount of 4-NCA solid (e.g., 100 mg) into a borosilicate glass vial. Add 1.0 mL of the target organic solvent.

-

Causality: An excess of solid must remain visibly undissolved to fulfill the thermodynamic prerequisite for equilibrium [5].

-

-

Isothermal Equilibration : Seal the vial tightly with a PTFE-lined cap and place it on an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours.

-

Causality: While kinetic dissolution of lipophilic compounds can be rapid, true thermodynamic equilibrium requires extended time to allow for potential solvent-mediated polymorphic transformations to stabilize.

-

-

Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation forces sub-micron particles into a pellet, preventing the clogging of filters. PTFE is selected for its broad chemical compatibility with organic solvents, ensuring no analyte adsorption or filter degradation.

-

-

Supernatant Quantification : Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration of 4-NCA using a validated HPLC-UV or LC-MS/MS method [4].

-

Self-Validation (Solid-State Analysis) : Recover the residual solid pellet from the centrifuge tube. Gently dry it under a stream of nitrogen gas and analyze it using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Causality: This critical step validates that the solid phase in equilibrium with the solution is identical to the original 4-NCA polymorph. If the XRPD pattern shifts, the experiment has measured the solubility of a newly formed solvate, and the data must be flagged.

-

Caption: Self-validating shake-flask workflow ensuring thermodynamic accuracy via solid-state confirmation.

Predicted Solubility Profiles in Organic Solvents

Based on the thermodynamic modeling and the dimerization mechanics discussed, the expected solubility profile of 4-NCA across different solvent classes is summarized below. This data serves as a foundational guide for solvent selection during extraction, crystallization, or formulation development.

| Solvent Class | Representative Solvent | Dimerization Potential | Estimated Solubility Range (mg/mL) |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very High | > 100 (Freely Soluble) |

| Aromatic Hydrocarbons | Toluene, Xylene | Very High | > 100 (Freely Soluble) |

| Chlorinated Solvents | Dichloromethane (DCM) | High | 50 - 100 (Soluble) |

| Polar Aprotic | Ethyl Acetate, Acetone | Moderate | 10 - 50 (Sparingly Soluble) |

| Polar Protic | Ethanol, Methanol | Low (Monomer dominant) | 1 - 10 (Slightly Soluble) |

| Aqueous | Water (pH < 4.0) | None | < 0.1 (Practically Insoluble) |

Conclusion

The solubility of 4-nonylcyclohexanecarboxylic acid in organic solvents is heavily dictated by its ability to form hydrogen-bonded dimers. By masking its polar carboxylic head, 4-NCA achieves exceptional solubility in non-polar hydrocarbons, making it highly suitable for lipophilic drug delivery systems and organic synthesis. When determining its exact solubility limits, researchers must employ self-validating methodologies—such as the XRPD-backed shake-flask protocol—to account for solvent-mediated solid-state transformations, ensuring the reliability and reproducibility of the physicochemical data.

References

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols." Protocols.io Repository. Available at: [Link]

-

Hansen-Solubility. "Consideration of Hansen Solubility Parameters. Part 2 & 3." Hansen Solubility Parameters 50th Anniversary Conference Preprints. Available at: [Link]

-

American Chemical Society (ACS). "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Applications of Long-Chain Alkyl Cyclohexanecarboxylic Acids

Abstract

Long-chain alkyl cyclohexanecarboxylic acids (LACCAs) represent a fascinating and versatile class of molecules characterized by a saturated six-carbon ring (cyclohexane) appended with a carboxylic acid group and a long alkyl chain. This unique hybrid structure, combining a rigid alicyclic core with a flexible lipophilic tail and a polar head group, imparts a range of physicochemical properties that are being increasingly exploited across diverse scientific and industrial domains. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of LACCAs, with a particular focus on their potential in drug development and materials science. We delve into the mechanistic basis for their activity, present detailed experimental protocols for their synthesis and evaluation, and offer insights into future research directions for this promising class of compounds.

Introduction: The Molecular Architecture of LACCAs

At their core, LACCAs are amphiphilic molecules. The cyclohexane ring provides a rigid, conformationally defined scaffold, while the long alkyl chain (typically C8 or longer) confers significant hydrophobicity.[1] The carboxylic acid group serves as a polar, hydrophilic head that can engage in hydrogen bonding and can be ionized to form a carboxylate salt.[2][3] This molecular triad—rigid ring, flexible tail, and polar head—is the foundation for their diverse applications.

The stereochemistry of the cyclohexane ring, particularly the cis and trans isomerism of the substituents, plays a critical role in determining the molecule's overall shape and, consequently, its biological activity and material properties.[1] The trans isomer, where the alkyl chain and carboxylic acid group are on opposite sides of the ring, generally adopts a more linear, extended conformation.[1] This linearity is particularly crucial for applications in liquid crystals, where molecular shape dictates the formation of ordered mesophases.[1]

Synthesis and Characterization

The synthesis of LACCAs can be approached through several established routes. A common and robust method involves the hydrogenation of the corresponding benzoic acid derivative.[4][5] This method is efficient for producing the foundational cyclohexanecarboxylic acid core, which can then be further functionalized.

A generalized synthetic approach starting from cyclohexane is outlined below:

Diagram 1: General Synthetic Pathway for LACCAs

Sources

- 1. Cyclohexanecarboxylic acid, 4-octyl- | 38792-95-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

Toxicological Profiling and Mechanistic Evaluation of Long-Chain Alkyl-Substituted Carboxylic Acids

Executive Summary

Long-chain alkyl-substituted carboxylic acids (LCCAs) are ubiquitous in industrial, pharmaceutical, and cosmetic applications, serving as excipients, surfactants, and active pharmaceutical ingredients (APIs). While straight-chain aliphatic carboxylic acids generally exhibit benign safety profiles, the introduction of alkyl branching—particularly at the alpha (

Structural Divergence: The "Activity Cliff"

The toxicological assessment of LCCAs cannot rely on generalized lipid models. The position and length of alkyl substitutions dictate the molecule's interaction with intracellular targets.

-

Straight-Chain LCCAs (e.g., Octanoic Acid): These molecules primarily interact with lipid bilayers. At high concentrations, their amphiphilic nature can disrupt membrane fluidity and inhibit the activation of human polymorphonuclear leukocytes (PMNLs) by decreasing reactive oxygen species (ROS) production via post-activation protein kinase C (PKC) modulation1[1]. However, they do not typically cause systemic developmental toxicity.

-

-Branched LCCAs (e.g., Valproic Acid, 2-Ethylhexanoic Acid): The introduction of a 2- or 3-carbon alkyl substituent at the alpha position fundamentally alters the molecule's pharmacodynamics. This specific steric bulk allows the molecule to act as a potent epigenetic modulator, leading to severe teratogenic outcomes [2].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Mechanistic Pathways of Branched LCCA Toxicity

The developmental toxicity of branched LCCAs is driven by a dual-pathway mechanism: direct epigenetic interference and indirect micronutrient dyshomeostasis.

Epigenetic Modulation via HDAC Inhibition

The primary driver of teratogenicity for

Zinc Dyshomeostasis

A secondary, yet critical, mechanism involves maternal-fetal micronutrient transfer. High doses of branched LCCAs induce maternal liver toxicity, triggering the upregulation of metallothionein (MT). MT aggressively binds and sequesters systemic zinc in the maternal liver. Because the developing conceptus relies entirely on maternal zinc for DNA synthesis and organogenesis, this sequestration results in a catastrophic embryonic zinc deficiency, exacerbating teratogenic outcomes 4[4]5[5].

Dual-pathway mechanism of branched LCCA developmental toxicity.

Toxicokinetics and PBPK Modeling

The toxicity of LCCAs is highly dependent on internal dosimetry, specifically the maximum plasma concentration (

Experimental Methodologies for Toxicity Assessment

To establish a self-validating system for predicting LCCA toxicity without relying solely on in vivo mammalian models, researchers must employ a multi-tiered New Approach Methodology (NAM) workflow.

Protocol 1: High-Throughput Transcriptomics (L1000) for Read-Across

Causality Check: Transcriptomics provides an unbiased view of cellular response. By comparing the gene expression signature of a novel LCCA to the known teratogen Valproic Acid (VPA), we can definitively establish whether the novel compound triggers the same epigenetic cascade.

-

Cell Culture: Plate human cell lines (e.g., HepG2 for hepatic metabolism, MCF7, and iCell cardiomyocytes) in 384-well plates.

-

Dosing: Expose cells to the target LCCA at three distinct concentrations (e.g., 10 µM, 100 µM, 1000 µM) to establish a dose-response gradient. Include VPA as a positive control and vehicle (DMSO) as a negative control.

-

Incubation & Lysis: Incubate for exactly 6 hours. This specific time point captures early-stage transcription factor modulation (like HDAC inhibition) before secondary apoptotic pathways dominate. Lyse cells using a standard TCA/detergent buffer.

-

L1000 Assay: Hybridize mRNA to Luminex beads conjugated with sequence-specific capture probes targeting ~1,000 landmark genes.

-

Data Synthesis: Calculate the connectivity score between the novel LCCA signature and the VPA signature. A score >90 indicates a shared Mode of Action (MoA).

Protocol 2: PBPK-Anchored Molecular Docking

Causality Check: Even if an LCCA can inhibit HDAC in silico, it will not cause in vivo toxicity if it is cleared too rapidly. Docking must be paired with PBPK.

-

Ligand Preparation: Generate 3D conformers of the LCCA using Schrödinger LigPrep, ensuring all stereoisomers are accounted for (as enantiomers of branched acids often exhibit different clearance rates).

-

Receptor Grid Generation: Isolate the active site of HDAC (PDB ID: 4A69).

-

Docking & Scoring: Execute induced-fit docking. Evaluate the interaction of the

-alkyl branches with the asymmetric hydrophobic pockets of the enzyme. -

PBPK Integration: Input in vitro intrinsic clearance (

) data (derived from human liver microsome assays) into a PBPK software (e.g., GastroPlus). Simulate a 100 mg/kg oral dose to predict human -

Risk Calculation: If the predicted

exceeds the in vitro

Integrated SAR read-across workflow for LCCA toxicity assessment.

Quantitative Toxicity Profiles

The following table summarizes the structure-activity relationship (SAR) demonstrating the "activity cliff" between straight and branched LCCAs.

| Compound Name | Structure Type | Primary Toxicity | Dev. NOAEL (Rat) | Key Mechanism of Action |

| Octanoic Acid | Straight-Chain (C8) | Mild Irritation | >1000 mg/kg/day | Membrane disruption at high doses |

| Valproic Acid (VPA) | Teratogenicity | ~150 mg/kg/day | Potent HDAC Inhibition | |

| 2-Ethylhexanoic Acid (2-EHA) | Developmental | 100 mg/kg/day | HDAC Inhibition / Zinc Depletion | |

| 2-Propylnonanoic Acid (PNA) | Developmental | Moderate | HDAC Inhibition | |

| 2-Hexyldecanoic Acid | Bulky Branched (C16) | Low Systemic | >1000 mg/kg/day | Steric hindrance prevents HDAC binding |

References

- Structure-activity relationship read-across and transcriptomics for branched carboxylic acids.Toxicological Sciences (Oxford University Press / NIH).

- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.Cosmetic Ingredient Review (CIR).

- Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action.Chemical Research in Toxicology (ACS / NIH).

- Altered zinc metabolism contributes to the developmental toxicity of 2-ethylhexanoic acid, 2-ethylhexanol and valproic acid.Toxicology (Scilit).

- Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro.PubMed (NIH).

Sources

- 1. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship read-across and transcriptomics for branched carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. cir-safety.org [cir-safety.org]

Methodological & Application

GC-MS method for analysis of 4-nonyl-cyclohexanecarboxylic acid

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-nonyl-cyclohexanecarboxylic acid

Introduction

4-nonyl-cyclohexanecarboxylic acid is a member of the broad class of naphthenic acids (NAs), which are cycloaliphatic carboxylic acids naturally present in petroleum and oil sands bitumen.[1][2] These compounds are of significant environmental interest due to their release into process water during extraction activities, which can be toxic to aquatic life.[2][3] The complex isomeric nature and the presence of thousands of individual compounds in NA mixtures present a considerable analytical challenge.[4]

Accurate and sensitive quantification of specific NAs like 4-nonyl-cyclohexanecarboxylic acid is crucial for environmental monitoring, toxicological studies, and the development of effective water treatment strategies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive compound identification.[5] However, the direct analysis of carboxylic acids by GC-MS is hindered by their low volatility and high polarity, which leads to poor peak shape and thermal degradation.

To overcome these limitations, a chemical derivatization step is essential. This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[6][7] This application note provides a comprehensive, field-proven protocol for the analysis of 4-nonyl-cyclohexanecarboxylic acid in aqueous samples, detailing a robust liquid-liquid extraction method followed by silylation and subsequent quantification by GC-MS.

Principle of the Method

The analytical workflow involves three primary stages:

-

Extraction: The target analyte, 4-nonyl-cyclohexanecarboxylic acid, is first isolated from the aqueous sample matrix. This is achieved through liquid-liquid extraction (LLE) under acidic conditions, which protonates the carboxylic acid group, increasing its affinity for an organic solvent.

-